Anhidrovinblastina

Descripción general

Descripción

Synthesis Analysis

Anhydrovinblastine can be synthesized from vinblastine, with various methods developed to optimize the yield and efficiency of this process. One approach involves using artificial neural networks to optimize synthetic conditions, resulting in a maximum yield of 70.88% under specific conditions, including the use of oxalyl chloride and a specific reaction temperature and duration (Zhao Chun, 2008). Another method discovered the coupling of catharanthine and vindoline in aqueous acidic media using ferric ion, producing 3',4'-anhydrovinblastine as the major product with a conversion rate of 77% under optimized conditions (J. Vukovic et al., 1988).

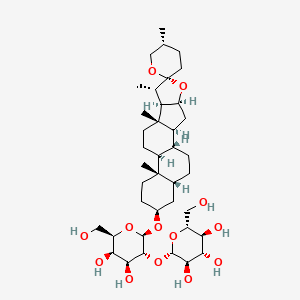

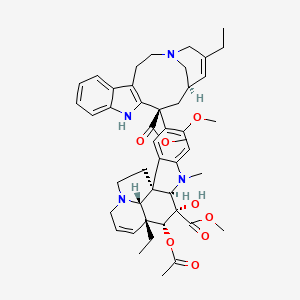

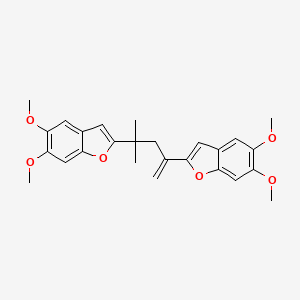

Molecular Structure Analysis

The molecular structure of anhydrovinblastine has been elucidated through various analytical techniques. One study focused on the stereoselective conversion of anhydrovinblastine into vinblastine, highlighting the dimeric indole alkaloid structure that can be obtained from catharanthine and vindoline (T. Shirahama et al., 2006). Another study provided a concise synthesis from leurosine, demonstrating the pathway through a carbon-centered radical intermediate (C. Hardouin et al., 2002).

Chemical Reactions and Properties

Anhydrovinblastine's chemical reactions are central to its transformation into clinically useful compounds. The process often involves the coupling of catharanthine and vindoline, with conditions optimized for maximum efficiency and yield. The chemical structure of anhydrovinblastine has been confirmed through various spectroscopic methods, including UV, IR, MS, and ^1H-NMR, which are critical for verifying the success of the synthesis and for further modifications (A. Li-jia, 2006).

Aplicaciones Científicas De Investigación

Terapia Antitumoral

La anhidrovinblastina es un derivado de la vinblastina, que es un agente antitumoral bien conocido . Se ha utilizado en la síntesis de nuevos derivados de agentes antitumorales para obtener compuestos novedosos con propiedades terapéuticas mejoradas .

Inhibición de la Proliferación Celular

Durante el curso de la proliferación celular, la this compound actúa como un inhibidor durante la metafase del ciclo celular . Al unirse a los microtúbulos, inhibe el desarrollo del huso mitótico .

Inhibición de los Mecanismos de Reparación del ADN y Síntesis de ARN

En las células tumorales, la this compound inhibe los mecanismos de reparación del ADN y la síntesis de ARN, bloqueando la ARN polimerasa dependiente del ADN .

Modificación de la Vinblastina

Según una patente de Eli Lilly , el grupo éster carboxílico de la vinblastina en la posición 16 se convirtió en amida en una reacción con amoníaco en reflujo . Esta modificación podría aplicarse potencialmente también a la this compound.

Hibridación con Ciclopéptido Antimitiótico

La investigación ha demostrado que la parte de cleavamina de la this compound puede hibridarse con el ciclopéptido antimitiótico fomopsina-A para obtener inhibidores potentes .

Tratamiento de Diversos Cánceres

La vinblastina, de la que se deriva la this compound, se utiliza en una variedad de regímenes de quimioterapia para el melanoma, el cáncer de pulmón de células no pequeñas, el cáncer testicular, el cáncer cerebral y el linfoma de Hodgkin . Es plausible que la this compound pueda tener aplicaciones similares.

Agentes Dirigidos a los Microtúbulos

Los alcaloides de la vinca, incluida la this compound, funcionan interrumpiendo la dinámica de los microtúbulos, provocando la detención mitótica y la muerte celular .

Superación de los Retos de Producción

Uno de los problemas clave que enfrentan las aplicaciones de los alcaloides de la vinca, incluida la this compound, es el establecimiento de una técnica de producción respetuosa con el medio ambiente basada en microorganismos, así como el aumento de la biodisponibilidad sin causar daño a la salud del paciente .

Safety and Hazards

Direcciones Futuras

Vinca alkaloids, including Anhydrovinblastine, are commonly used to treat various cancers . The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .

Mecanismo De Acción

Target of Action

Anhydrovinblastine, also known as Anhydrovincaleukoblastine, is a type of chemotherapy that primarily targets cancer cells . It works by stopping the cancer cells from separating into two new cells, thereby blocking the growth of the cancer .

Mode of Action

It is known that anhydrovinblastine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the microtubules that form the mitotic spindle . This binding inhibits tubulin polymerization into microtubules, which are essential for cell division .

Biochemical Pathways

Anhydrovinblastine affects the biochemical pathways involved in cell division. By binding to tubulin, it disrupts the formation of microtubules, structures that are crucial for the separation of chromosomes during cell division . This disruption prevents the cancer cells from dividing and growing . The biosynthesis of Anhydrovinblastine involves various enzymes and metabolic pathways in the plant Catharanthus roseus .

Pharmacokinetics

The pharmacokinetics of Anhydrovinblastine were characterized by a two-compartment model, with a mean clearance of 26.4 l/h per m² and a median terminal half-life of 18 hours . These properties impact the bioavailability of the drug, determining how quickly it is cleared from the body and how long it remains effective .

Result of Action

The primary result of Anhydrovinblastine’s action is the inhibition of cancer cell growth. By preventing the formation of microtubules, it stops the cancer cells from dividing and proliferating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .

Action Environment

The action of Anhydrovinblastine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Additionally, the physiological environment within the body, such as the pH and the presence of certain enzymes, can also impact the action of Anhydrovinblastine .

Análisis Bioquímico

Biochemical Properties

Anhydrovinblastine plays a crucial role in biochemical reactions, particularly in the biosynthesis of vinblastine. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is α-3′,4′-anhydrovinblastine synthase (AVLBS), which catalyzes the coupling of vindoline and catharanthine to produce anhydrovinblastine . This enzyme belongs to the class III basic peroxidases and is essential for the formation of the dimeric structure of anhydrovinblastine . Additionally, anhydrovinblastine interacts with other intermediate compounds in the biosynthetic pathway, highlighting its importance in the production of therapeutic alkaloids .

Cellular Effects

Anhydrovinblastine exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with microtubule dynamics, leading to mitotic arrest and cell death . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, anhydrovinblastine has been shown to inhibit the formation of the mitotic spindle, thereby blocking cell division . It also impacts the DNA repair and RNA synthesis mechanisms, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of anhydrovinblastine involves its interaction with tubulin, a key protein in the formation of microtubules . Anhydrovinblastine binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This interaction inhibits the polymerization of tubulin, preventing the formation of functional microtubules and disrupting the cell cycle . Additionally, anhydrovinblastine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anhydrovinblastine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that anhydrovinblastine remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to anhydrovinblastine in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of anhydrovinblastine vary with different dosages in animal models. At lower doses, anhydrovinblastine exhibits significant antitumor activity without causing severe toxicity . At higher doses, the compound can induce toxic or adverse effects, including neurotoxicity and myelosuppression . Threshold effects have been observed, where the therapeutic benefits of anhydrovinblastine are maximized at specific dosage levels, while minimizing adverse effects .

Metabolic Pathways

Anhydrovinblastine is involved in the metabolic pathways of vinca alkaloids. It is synthesized through the coupling of vindoline and catharanthine, catalyzed by α-3′,4′-anhydrovinblastine synthase . This enzyme-mediated reaction is a key step in the biosynthesis of vinblastine and other related alkaloids . The metabolic pathways of anhydrovinblastine also involve various intermediate compounds and cofactors, contributing to the overall production of therapeutic alkaloids .

Transport and Distribution

Anhydrovinblastine is transported and distributed within cells and tissues through specific transporters and binding proteins. In Catharanthus roseus, the compound is localized in the vacuoles of leaf cells, where it undergoes further biosynthetic transformations . The transport of anhydrovinblastine involves its movement from the epidermis to laticifers/idioblasts, where it is condensed with vindoline to form the dimeric structure . This transport mechanism ensures the efficient distribution and accumulation of anhydrovinblastine within the plant tissues .

Subcellular Localization

The subcellular localization of anhydrovinblastine is primarily within the vacuoles of Catharanthus roseus cells . The enzyme α-3′,4′-anhydrovinblastine synthase, responsible for its synthesis, is also localized in the vacuoles . This compartmentalization is crucial for the biosynthesis and accumulation of anhydrovinblastine, as it allows for the efficient conversion of precursor molecules into the final dimeric structure . The vacuolar localization also protects the compound from potential degradation and ensures its availability for further biosynthetic processes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Anhydrovinblastine can be achieved through a multi-step process involving several chemical reactions. The key steps include the formation of the indole ring, the coupling of catharanthine and vindoline, and the removal of the C20 side chain to form Anhydrovinblastine.", "Starting Materials": ["Indole", "3'-hydroxy-N,2'-dimethyl-3',4'-didehydro-14'-methoxy-16'-oxo-4,5'-epoxy-3,6-dimethoxy-6'-deoxy-beta-phenanthrylacetaldehyde (Catharanthine)", "3',4'-didehydro-4'-deoxy-N-methyl-3-O-oxo-16'-methoxy-2,3-dihydro-4',5'-epoxy-5'-oxovincamajine (Vindoline)"], "Reaction": [ "1. Formation of indole ring: Indole is reacted with ethyl glyoxylate in the presence of base to form 3-(2-oxoethyl)indole.", "2. Coupling of catharanthine and vindoline: Catharanthine and vindoline are coupled using a Lewis acid catalyst to form vindorosine.", "3. Removal of C20 side chain: Vindorosine is treated with hydrochloric acid in methanol to remove the C20 side chain and form Anhydrovinblastine." ] } | |

Número CAS |

38390-45-3 |

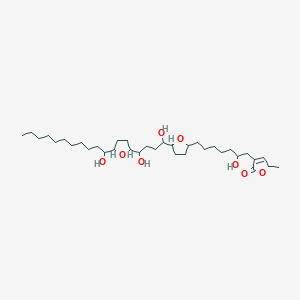

Fórmula molecular |

C46H56N4O8 |

Peso molecular |

793.0 g/mol |

Nombre IUPAC |

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1 |

Clave InChI |

FFRFGVHNKJYNOV-YMNHSNPGSA-N |

SMILES isomérico |

CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES canónico |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Otros números CAS |

38390-45-3 |

Sinónimos |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)

![3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248185.png)